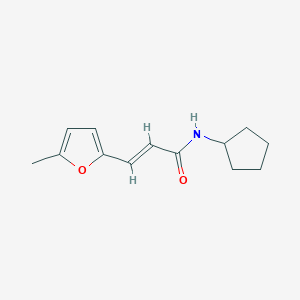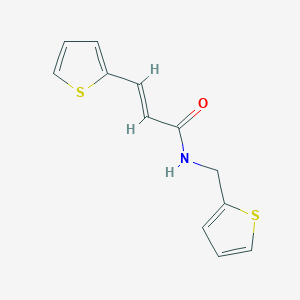![molecular formula C26H22ClN3S B458488 4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B458488.png)
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a heterocyclic compound that contains a thiazole ring, a pyrazoline ring, and various substituted phenyl groups. This compound is of interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Méthodes De Préparation
The synthesis of 4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves the following steps :
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting p-chlorophenacyl bromide with thiourea in methanol, resulting in the formation of 2-amino-4-(4-chlorophenyl)thiazole.
Formation of Pyrazoline Ring: The pyrazoline ring is formed by the reaction of 3,4-dimethylphenylhydrazine with acetophenone in the presence of acetic acid.
Coupling Reaction: The final step involves coupling the thiazole and pyrazoline intermediates under reflux conditions in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole has several scientific research applications, including :
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Medicine: The compound has shown potential anticancer activity in vitro, suggesting its use in the development of new anticancer drugs.
Industry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with various molecular targets and pathways :
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Comparaison Avec Des Composés Similaires
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can be compared with other similar compounds, such as :
1-[4-(4-Bromophenyl)thiazole-2-yl]-3-(3,4-dimethylphenyl)-5-phenyl-2-pyrazoline: This compound has a bromine atom instead of chlorine, which may affect its biological activity and reactivity.
1-[4-(4-Methylphenyl)thiazole-2-yl]-3-(3,4-dimethylphenyl)-5-phenyl-2-pyrazoline: The presence of a methyl group instead of chlorine may result in different chemical and biological properties.
1-[4-(4-Nitrophenyl)thiazole-2-yl]-3-(3,4-dimethylphenyl)-5-phenyl-2-pyrazoline: The nitro group may enhance the compound’s electron-withdrawing properties, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
Propriétés
Formule moléculaire |
C26H22ClN3S |
|---|---|
Poids moléculaire |
444g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C26H22ClN3S/c1-17-8-9-21(14-18(17)2)23-15-25(20-6-4-3-5-7-20)30(29-23)26-28-24(16-31-26)19-10-12-22(27)13-11-19/h3-14,16,25H,15H2,1-2H3 |
Clé InChI |
ICKYVLFBOMPXDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{9-[(chloroacetyl)amino]nonyl}acetamide](/img/structure/B458405.png)
![5-bromo-N-(6-{[(5-bromo-2-thienyl)carbonyl]amino}hexyl)-2-thiophenecarboxamide](/img/structure/B458406.png)

![N-[1-(1-adamantyl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B458408.png)

![N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B458415.png)
![2,2,2-trifluoro-N-{9-[(trifluoroacetyl)amino]nonyl}acetamide](/img/structure/B458416.png)
![1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B458419.png)


![4-Ethyl-2-[(2-ethylhexanoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B458425.png)



